molecular formula C12H16O B7990098 3-(3-n-Propoxyphenyl)-1-propene

3-(3-n-Propoxyphenyl)-1-propene

Cat. No.: B7990098
M. Wt: 176.25 g/mol
InChI Key: PXDARPAZOCKELI-UHFFFAOYSA-N
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Description

3-(3-n-Propoxyphenyl)-1-propene is an aromatic allyl compound characterized by a phenyl ring substituted with an n-propoxy group at the 3-position and a propenyl group at the 1-position. This article compares the compound with similar molecules, focusing on synthesis, polymer behavior, and substituent effects.

Properties

IUPAC Name

1-prop-2-enyl-3-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-3-6-11-7-5-8-12(10-11)13-9-4-2/h3,5,7-8,10H,1,4,6,9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDARPAZOCKELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-n-Propoxyphenyl)-1-propene typically involves the alkylation of 3-phenylpropene with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-n-Propoxyphenyl)-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the propene chain to a single bond, forming saturated derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 3-(3-n-Propoxyphenyl)propanoic acid.

    Reduction: Formation of 3-(3-n-Propoxyphenyl)propane.

    Substitution: Formation of 3-(3-n-Propoxyphenyl)-1-bromopropene or 3-(3-n-Propoxyphenyl)-1-nitropropene.

Scientific Research Applications

3-(3-n-Propoxyphenyl)-1-propene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(3-n-Propoxyphenyl)-1-propene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The propoxy group and the phenyl ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

3-(1-Adamantyl)-1-propene

  • Substituent : Bulky adamantyl group (tricyclic hydrocarbon).
  • Key Findings: Polymer Properties: Copolymers of 3-(1-adamantyl)-1-propene with α-olefins (e.g., ethene, propene) exhibit significantly higher glass transition temperatures (Tg) compared to homopolymers of α-olefins. The adamantyl group disrupts crystallinity due to its non-planar structure, leading to amorphous polymers with enhanced thermal stability . Synthesis Challenges: Low solubility in common solvents (e.g., chlorinated aromatics) complicates copolymer composition analysis . Comparison: The adamantyl group’s steric bulk contrasts sharply with the smaller n-propoxy group in 3-(3-n-Propoxyphenyl)-1-propene, which may impart less steric hindrance but introduce polarity via the ether linkage.

3-Phenyl-1-propene

  • Substituent : Planar phenyl group.
  • Key Findings: Polymer Behavior: Copolymers with α-olefins show smaller Tg differences compared to homopolymers than adamantyl derivatives. The phenyl group’s planar structure minimally disrupts crystallinity, resulting in polymers with moderate thermal stability . Reactivity: The absence of bulky substituents facilitates copolymerization and solubility in organic solvents.

Alkyl-Substituted Derivatives

  • Examples :
    • 3-(2-Isopropylphenyl)-1-propene (CAS 1587-06-0): Isopropyl substituent .
    • 3-(4-n-Butylphenyl)-1-propene (CAS 842124-16-7): n-Butyl substituent .
  • Key Findings: Steric and Electronic Effects: Alkyl groups (isopropyl, n-butyl) enhance hydrophobicity and steric bulk but lack the polarity of ether-linked substituents. Applications: Such derivatives are used in polymer synthesis to tune flexibility and thermal properties. Comparison: The n-propoxy group in this compound may improve compatibility with polar monomers or solvents, unlike purely hydrocarbon substituents.

Data Table: Structural and Property Comparison

Compound Substituent Molecular Formula CAS Number Key Polymer Property Effects
This compound 3-n-Propoxy C₁₂H₁₆O Not provided Hypothesized: Moderate polarity, moderate Tg
3-(1-Adamantyl)-1-propene 1-Adamantyl C₁₃H₁₈ Not provided High Tg, amorphous structure
3-Phenyl-1-propene Phenyl C₉H₁₀ 873-66-5 Low Tg, semi-crystalline
3-(2-Isopropylphenyl)-1-propene 2-Isopropyl C₁₂H₁₆ 1587-06-0 Enhanced hydrophobicity
3-(4-n-Butylphenyl)-1-propene 4-n-Butyl C₁₃H₁₈ 842124-16-7 Increased steric bulk

Biological Activity

3-(3-n-Propoxyphenyl)-1-propene, a compound with the chemical formula C13H18O, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a propene group attached to a phenyl ring that carries a propoxy substituent. The compound's structure is critical as it influences its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can lead to modulation of signaling pathways, influencing cellular responses such as proliferation and apoptosis.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies showed that it can inhibit the production of pro-inflammatory cytokines, which may be beneficial in managing conditions characterized by chronic inflammation.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated through various assays. Results indicated that it effectively scavenges free radicals, thereby protecting cells from oxidative stress-related damage.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of this compound against multidrug-resistant strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as a novel antimicrobial agent .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Pseudomonas aeruginosa64

Study 2: Anti-inflammatory Mechanism

In another study focusing on inflammation, researchers treated RAW264.7 macrophages with this compound and observed a significant reduction in tumor necrosis factor-alpha (TNF-α) levels. This suggests that the compound may inhibit the NF-kB pathway, which is crucial in inflammatory responses .

Pharmacokinetics

Pharmacokinetic studies revealed that this compound has favorable absorption characteristics when administered orally. The compound reaches peak plasma concentrations within 2 hours, with a half-life of approximately 6 hours, indicating its potential for therapeutic use .

Toxicity Profile

Toxicological assessments showed that the compound exhibits low cytotoxicity at therapeutic concentrations. In vitro tests on human cell lines demonstrated cell viability above 80% at concentrations up to 100 µM, suggesting a favorable safety profile .

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